molecular formula C14H11N3OS B5809134 4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol

4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol

Cat. No. B5809134
M. Wt: 269.32 g/mol
InChI Key: KDQMODUNGTWEAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol, also known as PAPTP, is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. This compound has also been shown to activate certain signaling pathways that are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In addition, this compound has been shown to activate certain signaling pathways that are involved in cell survival and proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol in lab experiments is that it has been shown to have a high degree of selectivity for certain enzymes and proteins. This makes it a useful tool for studying the role of these enzymes and proteins in disease processes. However, one limitation of using this compound is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol. One area of research is the development of more efficient synthesis methods for this compound, which would allow for larger quantities of the compound to be produced. Another area of research is the study of this compound in animal models of disease, which would provide more information on its potential therapeutic applications. Finally, the development of this compound-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases is an important area of future research.

Synthesis Methods

The synthesis of 4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol involves the reaction of 2-amino-4-(2-pyridyl)thiazole with 4-chlorophenol in the presence of a base. This reaction yields this compound as a white solid with a melting point of 160-162°C. The purity of the compound can be confirmed by analytical techniques such as NMR and HPLC.

Scientific Research Applications

4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c18-11-6-4-10(5-7-11)12-9-19-14(16-12)17-13-3-1-2-8-15-13/h1-9,18H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQMODUNGTWEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203378
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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